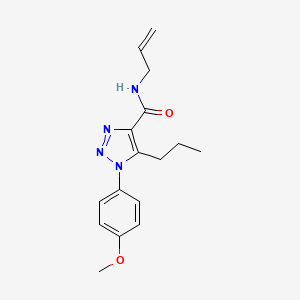
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-methoxyphenyl group.
Attachment of the prop-2-enyl and propyl groups: These groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide.
Reduction: Formation of 1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyldihydrotriazole-4-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
類似化合物との比較
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide can be compared with other triazole derivatives such as:
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Known for its antimicrobial activity.
1-(4-methoxyphenyl)-1H-imidazole: Used as an antifungal agent.
1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole: Studied for its potential as an anti-inflammatory agent.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-prop-2-enyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-4-6-14-15(16(21)17-11-5-2)18-19-20(14)12-7-9-13(22-3)10-8-12/h5,7-10H,2,4,6,11H2,1,3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNFRGKEXLPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)
![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)
![2-[2-(4-Bromoanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B5101057.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
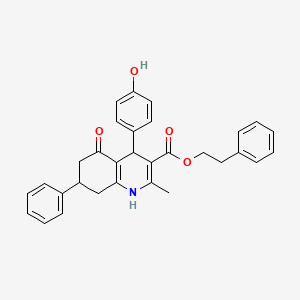
![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]pyrrolidine;hydrochloride](/img/structure/B5101079.png)
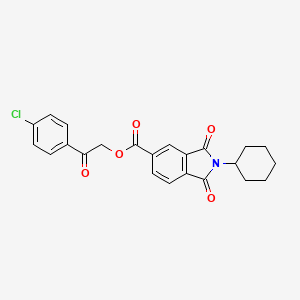
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
![N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5101112.png)
![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(4-methylsulfanylphenyl)methyl]piperidin-3-ol](/img/structure/B5101123.png)
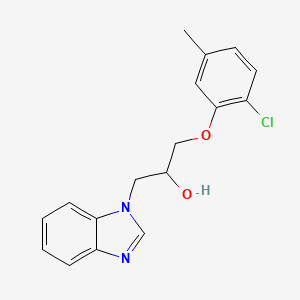
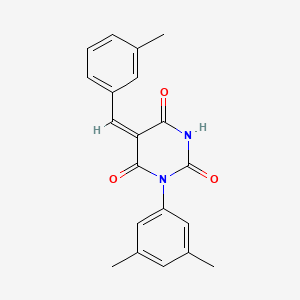
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![1-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B5101136.png)
